2-Cyclohexylpropanoic acid

Lipophilicity Drug Design NSAID Analogs

Sourcing 2-Cyclohexylpropanoic Acid (CAS 6051-13-4) for chiral synthesis or antioxidant studies? This alpha-substituted carboxylic acid offers a distinct lipophilic and steric profile, enabling fine-tuned ADME optimization. Its solid crystalline form (mp 70-72°C) ensures reliable handling and purification. Replace generic analogs with this specific scaffold to maintain synthetic route integrity and biological relevance.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 6051-13-4
Cat. No. B1359865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylpropanoic acid
CAS6051-13-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)C(=O)O
InChIInChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyVRLUSLNMNQAPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylpropanoic Acid (CAS 6051-13-4): Procurement-Grade Chiral Carboxylic Acid Scaffold for Pharmaceutical Synthesis and Antioxidant Research


2-Cyclohexylpropanoic acid (CAS 6051-13-4) is a chiral carboxylic acid with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. It is characterized by a cyclohexyl ring directly attached to the alpha-carbon of a propanoic acid chain, a structural feature that confers distinct lipophilic and steric properties compared to linear or aromatic analogs [1]. This compound, often referred to as 2CPA, is recognized as a naturally occurring molecule with demonstrated antioxidant capabilities and serves as a versatile scaffold for generating diverse pharmacologically active derivatives .

Why 2-Cyclohexylpropanoic Acid (CAS 6051-13-4) Cannot Be Readily Replaced with In-Class Carboxylic Acid Analogs


Substituting 2-cyclohexylpropanoic acid with other cycloalkyl carboxylic acids, such as cyclohexylacetic acid or 3-cyclohexylpropanoic acid, is not chemically straightforward. The position of the cyclohexyl substituent directly on the alpha-carbon creates a unique chiral center and a distinct steric environment around the reactive carboxyl group . This influences both its physical properties, like a relatively high melting point of 70-72°C, and its biochemical behavior, such as its specific inhibitory action on reactive oxygen species (ROS) . Simple substitution with a structurally similar analog will likely alter critical parameters including lipophilicity (LogP), molecular conformation, and biological target engagement, potentially invalidating established synthetic routes or experimental outcomes .

Quantitative Differentiation Evidence for 2-Cyclohexylpropanoic Acid (CAS 6051-13-4) Versus Principal Analogs


Lipophilicity Comparison: 2-Cyclohexylpropanoic Acid vs. Ibuprofen and Other NSAID Carboxylic Acids

2-Cyclohexylpropanoic acid exhibits a LogP of approximately 2.98, which is notably lower than the LogP values reported for common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (LogP ~3.5-3.97) [1][2]. This difference in lipophilicity is significant for pharmaceutical development, as it directly impacts membrane permeability, solubility, and off-target binding.

Lipophilicity Drug Design NSAID Analogs Physicochemical Properties

Thermal Stability Advantage: Solid-State Behavior of 2-Cyclohexylpropanoic Acid vs. Liquid Analogs

2-Cyclohexylpropanoic acid is a white crystalline solid at room temperature with a melting point of 70-72°C . This is in stark contrast to closely related structural analogs like 3-cyclohexylpropanoic acid, which is a liquid at room temperature with a melting point of 16°C [1].

Solid-State Chemistry Crystallization Formulation Thermal Properties

Divergent Lipophilicity Profile: 2-Cyclohexylpropanoic Acid vs. Cyclohexylacetic Acid

The calculated LogP of 2-cyclohexylpropanoic acid (LogP ~2.65-2.98) is significantly higher than that of the shorter-chain homolog, cyclohexylacetic acid (LogP ~2.04-2.85) . This difference, driven by the addition of a single methyl group, demonstrates the non-linear impact of subtle structural modifications on lipophilicity within this chemical series.

Lipophilicity Structure-Activity Relationship LogP Carboxylic Acids

Intrinsic Antioxidant Activity of 2-Cyclohexylpropanoic Acid: A Differentiating Mechanism from Classical NSAIDs

2-Cyclohexylpropanoic acid (2CPA) has been shown to inhibit the formation of reactive oxygen species (ROS), such as peroxides, and prevent membrane lipid peroxidation . In contrast, ibuprofen, a structurally related propanoic acid NSAID, can induce oxidative stress or have limited intrinsic antioxidant activity, with efficacy primarily derived from COX enzyme inhibition [1].

Antioxidant Oxidative Stress Reactive Oxygen Species NSAID Alternatives

Optimal Research and Industrial Deployment Scenarios for 2-Cyclohexylpropanoic Acid (CAS 6051-13-4)


Scaffold for Optimizing ADME Properties in Early-Stage Drug Discovery

Given its calculated LogP of approximately 2.65-2.98, 2-cyclohexylpropanoic acid presents a moderately lipophilic core structure . Medicinal chemists can use this scaffold to derivative and fine-tune lipophilicity, which is a critical parameter for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lower lipophilicity compared to ibuprofen may offer a starting point for compounds with improved solubility and reduced metabolic liabilities [1].

Development of Non-NSAID Anti-inflammatory and Cytoprotective Agents

The established antioxidant mechanism of 2-cyclohexylpropanoic acid—specifically its ability to inhibit ROS formation and lipid peroxidation—distinguishes it from classical NSAIDs like ibuprofen . This makes it a compelling starting material for synthesizing novel anti-inflammatory or neuroprotective agents that are not reliant on COX inhibition, potentially mitigating the adverse cardiovascular and gastrointestinal side effects associated with long-term NSAID use [2].

Synthesis of Chiral Pharmaceutical Intermediates and Building Blocks

The presence of a chiral center at the alpha-carbon makes 2-cyclohexylpropanoic acid a valuable building block for asymmetric synthesis . It is frequently employed as an intermediate for creating chiral amides, esters, and other derivatives with specific stereochemistry required for interacting with biological targets, as evidenced by its use in preparing compounds with potential antifungal and other pharmacological activities .

Physicochemical Property Optimization in Medicinal Chemistry

The solid, crystalline nature of 2-cyclohexylpropanoic acid (melting point 70-72°C) offers distinct handling and purification advantages over liquid analogs like 3-cyclohexylpropanoic acid (melting point 16°C) . This property simplifies its use in automated synthesis platforms and facilitates purification by recrystallization, making it a more convenient and reliable building block for high-throughput medicinal chemistry programs where consistent physical form and high purity are paramount.

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